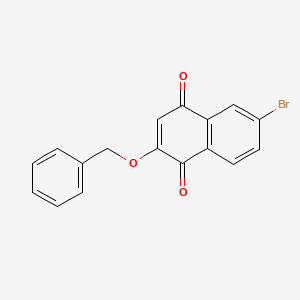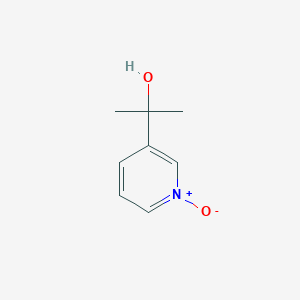
2-(1-Oxidopyridin-1-ium-3-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Oxidopyridin-1-ium-3-yl)propan-2-ol is a chemical compound with the molecular formula C8H11NO2 and a molecular weight of 153.17844 g/mol . This compound is characterized by the presence of a pyridine ring with an oxidized nitrogen atom, making it a pyridinium derivative. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Oxidopyridin-1-ium-3-yl)propan-2-ol typically involves the oxidation of pyridine derivatives. One common method is the oxidation of 2-(pyridin-2-yl)propan-2-ol using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction is usually carried out in an aqueous or organic solvent at a specific temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Oxidopyridin-1-ium-3-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: It can be reduced back to its non-oxidized form using reducing agents.
Substitution: The pyridinium ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more oxidized pyridinium derivatives, while reduction can revert the compound to its non-oxidized form .
Wissenschaftliche Forschungsanwendungen
2-(1-Oxidopyridin-1-ium-3-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 2-(1-Oxidopyridin-1-ium-3-yl)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The oxidized nitrogen atom in the pyridinium ring plays a crucial role in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Pyridin-2-yl)propan-1-ol
- 2-(Pyridin-2-yl)propan-2-ol
- Bis(2-oxidopyridin-1-ium-3-carboxylato)
Uniqueness
2-(1-Oxidopyridin-1-ium-3-yl)propan-2-ol is unique due to its specific structural features, including the oxidized nitrogen atom in the pyridinium ring. This structural characteristic imparts distinct chemical and biological properties, making it valuable for various research applications .
Eigenschaften
CAS-Nummer |
55267-73-7 |
|---|---|
Molekularformel |
C8H11NO2 |
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
2-(1-oxidopyridin-1-ium-3-yl)propan-2-ol |
InChI |
InChI=1S/C8H11NO2/c1-8(2,10)7-4-3-5-9(11)6-7/h3-6,10H,1-2H3 |
InChI-Schlüssel |
PADZTTLQMKGXDC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=C[N+](=CC=C1)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Azoniaspiro[3.5]nonane, perchlorate](/img/structure/B13985822.png)
![7-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one](/img/structure/B13985825.png)

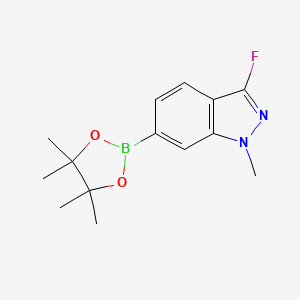


![1-Cyclopropyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine](/img/structure/B13985846.png)
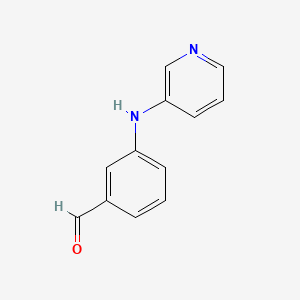
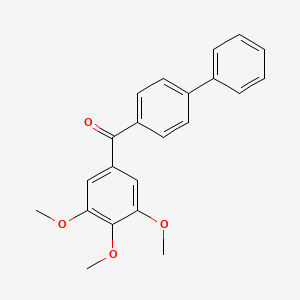


![cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylicacid](/img/structure/B13985869.png)
![tert-butyl N-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]carbamate](/img/structure/B13985877.png)
